molecular formula C68H115F3N24O26S B12389976 Protein kinase C (alpha) peptide (TFA)

Protein kinase C (alpha) peptide (TFA)

Cat. No.: B12389976
M. Wt: 1773.8 g/mol
InChI Key: KFVPPAQPJUWRGP-MFKXXXBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Protein kinase C (alpha) peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acid side chains . The reaction conditions often involve the use of strong acids and bases, as well as various solvents to facilitate the coupling and deprotection steps.

Industrial Production Methods

In industrial settings, the production of protein kinase C (alpha) peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Protein kinase C (alpha) peptide (TFA) can undergo various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage. These reactions are essential for its activation and regulation within cellular pathways .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphorylated or dephosphorylated forms of the peptide, as well as smaller peptide fragments resulting from proteolytic cleavage .

Scientific Research Applications

Protein kinase C (alpha) peptide (TFA) has a wide range of applications in scientific research:

Mechanism of Action

Protein kinase C (alpha) peptide (TFA) exerts its effects by phosphorylating specific serine and threonine residues on target proteins. This phosphorylation alters the conformation and activity of the target proteins, thereby modulating various cellular processes. The activation of protein kinase C (alpha) peptide (TFA) is regulated by the binding of diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the plasma membrane where it interacts with its substrates .

Comparison with Similar Compounds

Protein kinase C (alpha) peptide (TFA) is part of a larger family of protein kinase C isoforms, which include:

    Protein kinase C beta: Involved in similar cellular processes but with different tissue distribution and regulatory mechanisms.

    Protein kinase C delta: Plays a role in apoptosis and immune responses.

    Protein kinase C epsilon: Implicated in cancer progression and metastasis.

Compared to these isoforms, protein kinase C (alpha) peptide (TFA) is unique in its specific regulatory roles and its widespread expression in various tissues .

Properties

Molecular Formula

C68H115F3N24O26S

Molecular Weight

1773.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C66H114N24O24S.C2HF3O2/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114;3-2(4,5)1(6)7/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-;/m0./s1

InChI Key

KFVPPAQPJUWRGP-MFKXXXBUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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